4-Chloro-5-iodo-3-nitropyridin-2-amine
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Overview
Description
4-Chloro-5-iodo-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3ClIN3O2 and a molecular weight of 299.45 g/mol . This compound is characterized by the presence of chlorine, iodine, and nitro groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-3-nitropyridin-2-amine typically involves the nitration of 4-chloro-5-iodopyridin-2-amine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:
Starting Material: 4-Chloro-5-iodopyridin-2-amine
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: Controlled temperature, typically below 0°C to prevent over-nitration
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing chlorine or iodine.
Reduction: Formation of 4-chloro-5-iodo-3-aminopyridin-2-amine.
Oxidation: Formation of oxidized derivatives, though less common.
Scientific Research Applications
4-Chloro-5-iodo-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-3-nitropyridin-2-amine is primarily based on its ability to interact with various molecular targets due to the presence of reactive functional groups. The nitro group can participate in redox reactions, while the halogen atoms (chlorine and iodine) can undergo substitution reactions, making the compound versatile in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-iodo-5-nitropyridin-2-amine: Similar structure but with different positions of chlorine and iodine atoms.
4-Chloro-5-bromo-3-nitropyridin-2-amine: Bromine atom instead of iodine.
4-Chloro-5-fluoro-3-nitropyridin-2-amine: Fluorine atom instead of iodine.
Uniqueness
4-Chloro-5-iodo-3-nitropyridin-2-amine is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity patterns compared to other halogenated derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
4-chloro-5-iodo-3-nitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN3O2/c6-3-2(7)1-9-5(8)4(3)10(11)12/h1H,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBYEDMYZVLHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClIN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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